molecular formula C8H7NOS2 B1647219 2-(Methylthio)benzo[d]thiazol-5-ol

2-(Methylthio)benzo[d]thiazol-5-ol

Cat. No.: B1647219
M. Wt: 197.3 g/mol
InChI Key: PSFJZLDNNULBCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methylthio)benzo[d]thiazol-5-ol is a useful research compound. Its molecular formula is C8H7NOS2 and its molecular weight is 197.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H7NOS2

Molecular Weight

197.3 g/mol

IUPAC Name

2-methylsulfanyl-1,3-benzothiazol-5-ol

InChI

InChI=1S/C8H7NOS2/c1-11-8-9-6-4-5(10)2-3-7(6)12-8/h2-4,10H,1H3

InChI Key

PSFJZLDNNULBCX-UHFFFAOYSA-N

SMILES

CSC1=NC2=C(S1)C=CC(=C2)O

Canonical SMILES

CSC1=NC2=C(S1)C=CC(=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 250 mL flask was added 2-mercapto-5-methoxybenzothiazole (5.1 g, 26 mmol), MeCN (63 mL), methyl p-toluenesulfonate (4.8 g, 26 mmol) and TEA (4.4 mL, 31 mmol). After stirring 16 h at ambient temperature, the solution was concentrated under reduced pressure. The crude material was diluted with EtOAc (200 mL), washed with water (2×75 mL), dried over Na2SO4, filtered, and concentrated. The resulting viscous oil was dissolved in DCM (40 mL), and transferred to an argon-purged 250 mL flask. The solution was cooled to −78° C. prior to the addition of a 1.0 M BBr3 solution in DCM (64 mL). The reaction suspension was allowed to warm to room temperature. After 16 h the reaction solution was cooled to −78° C. and quenched by addition of MeOH (100 mL). The resulting precipitates were isolated by vacuum filtration to yield 5-hydroxy-2-methylthio-benzothiazole (3.9 g, 76%) as a white solid.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
4.4 mL
Type
reactant
Reaction Step One
Name
Quantity
63 mL
Type
solvent
Reaction Step One

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